Superior 3β-HSD Inhibitory Potency (IC50) Compared to Trilostane and Azastene in Human Placental Tissue
Cyanoketone exhibits a significantly lower IC50 for 3β-HSD inhibition in human placental tissue compared to trilostane and azastene, indicating higher potency at this enzyme [1]. In a direct comparative in vitro study, cyanoketone achieved 50% inhibition (IC50) of 3β-HSD activity at a concentration of 3 nM, whereas trilostane required 4 nM and azastene required 1000 nM (1 µM) to achieve the same effect [1].
| Evidence Dimension | 3β-HSD Enzyme Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | Trilostane: IC50 = 4 nM; Azastene: IC50 = 1000 nM (1 µM) |
| Quantified Difference | Cyanoketone is 1.33-fold more potent than trilostane and 333-fold more potent than azastene. |
| Conditions | In vitro, human term placental tissue, assay of progesterone synthesis. |
Why This Matters
Lower IC50 values directly translate to reduced compound usage and lower effective working concentrations in experimental systems, minimizing potential solvent toxicity and reducing costs.
- [1] Rabe T, et al. Inhibition of human placental progesterone synthesis and aromatase activity by synthetic steroidogenic inhibitors in vitro. Fertil Steril. 1983 Mar;39(3):316-22. PMID: 6574022. View Source
